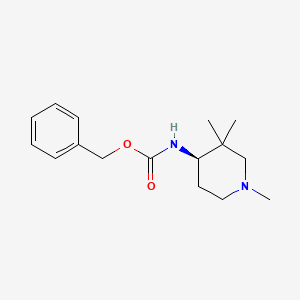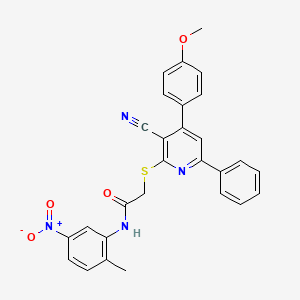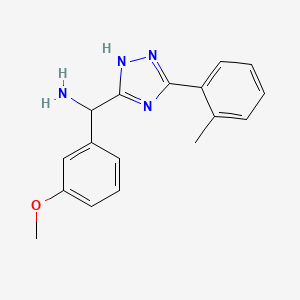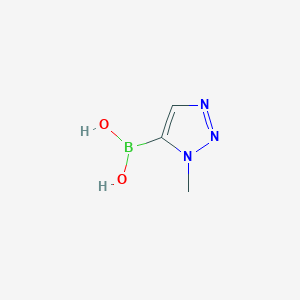![molecular formula C8H10ClN3O B11775946 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their applications in medicinal chemistry, particularly for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . This method is efficient and catalyst-free, making it an eco-friendly approach . Another method involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes are preferred due to the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and metal-free routes are particularly advantageous for industrial production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in various substituted isoxazole derivatives with different functional groups .
Scientific Research Applications
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing symptoms or slowing disease progression . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole: A structural isomer with similar biological activities but different chemical properties.
Fluoroisoxazoles: Isoxazole derivatives with fluorine substitution, known for their enhanced biological activity and stability.
Iodoisoxazoles: Isoxazole derivatives with iodine substitution, used in various medicinal chemistry applications.
Uniqueness
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties . Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
5-(aminomethyl)-1,2-benzoxazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-7-6(3-5)8(10)11-12-7;/h1-3H,4,9H2,(H2,10,11);1H |
InChI Key |
JETACGNRNMZNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=NO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


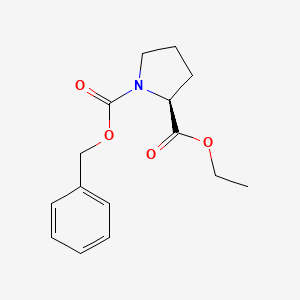
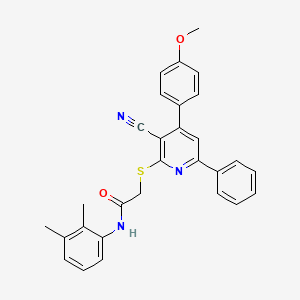
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
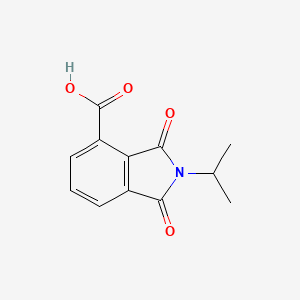


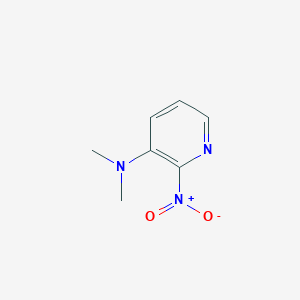
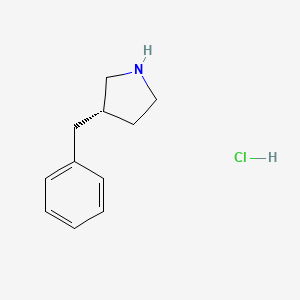
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
